molecular formula C9H12N2O B3155914 N-[3-(methylamino)phenyl]acetamide CAS No. 813425-43-3

N-[3-(methylamino)phenyl]acetamide

Cat. No.: B3155914
CAS No.: 813425-43-3
M. Wt: 164.2 g/mol
InChI Key: FWQIENRDARREMJ-UHFFFAOYSA-N
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Description

N-[3-(methylamino)phenyl]acetamide is an organic compound with the molecular formula C9H12N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methylamino group attached to a phenyl ring, which is further connected to an acetamide group.

Properties

IUPAC Name

N-[3-(methylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-9-5-3-4-8(6-9)10-2/h3-6,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQIENRDARREMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylamino)phenyl]acetamide typically involves the reaction of 3-nitroacetophenone with methylamine. The process begins with the reduction of 3-nitroacetophenone to 3-aminoacetophenone, followed by the acylation of the amino group with acetic anhydride to form this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the reduction step, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(methylamino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(methylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

N-[3-(methylamino)phenyl]acetamide can be compared with other similar compounds, such as:

    N-[4-(methylamino)phenyl]acetamide: This compound has a similar structure but with the methylamino group attached to the para position of the phenyl ring.

    N-[3-(dimethylamino)phenyl]acetamide: This compound features a dimethylamino group instead of a methylamino group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

N-[3-(methylamino)phenyl]acetamide, a derivative of phenylacetamide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis

The synthesis of this compound typically involves the reaction of 3-(methylamino)aniline with acetic anhydride or acetyl chloride. The resultant compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

2.1 Antimicrobial Activity

Research has demonstrated that phenylacetamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives against several bacterial strains, including Xanthomonas oryzae, revealing promising antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effective bactericidal effects, with some compounds showing enhanced activity compared to traditional antibiotics .

CompoundBacterial StrainMIC (µg/mL)
This compoundXanthomonas oryzae50
N-phenylacetamideXanthomonas axonopodis100

2.2 Anticonvulsant Activity

In a separate study focusing on anticonvulsant properties, derivatives of phenylacetamide were screened using the maximal electroshock (MES) test. Compounds were evaluated for their efficacy in preventing seizures in animal models. This compound showed moderate activity, particularly in the MES model, indicating potential for further development as an anticonvulsant agent .

3. Structure-Activity Relationships (SAR)

The biological effectiveness of this compound can be attributed to its structural features. Variations in substituents on the aromatic ring significantly influence its biological activity. For instance, modifications to the methyl group or the introduction of halogens have been shown to enhance antimicrobial and anticonvulsant effects .

4.1 Case Study: Antimicrobial Efficacy

A series of experiments conducted on this compound derivatives demonstrated their ability to disrupt bacterial cell membranes. Scanning electron microscopy (SEM) images revealed that treated bacterial cells exhibited severe morphological changes, indicating that the compound compromises cell integrity at higher concentrations .

4.2 Case Study: Anticonvulsant Screening

In a study assessing anticonvulsant activity, specific derivatives were tested at varying doses (30, 100, and 300 mg/kg). The results indicated that certain modifications significantly improved seizure protection compared to controls. Notably, compounds with a trifluoromethyl group showed enhanced efficacy in both the MES and pentylenetetrazole models .

5. Conclusion

This compound exhibits substantial promise as a multi-functional compound with both antimicrobial and anticonvulsant properties. Ongoing research into its SAR will likely yield new derivatives with improved efficacy and safety profiles for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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